molecular formula C27H30N4OS B6578490 4-({[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)cyclohexyl]methyl}amino)-1,2-dihydroquinazoline-2-thione CAS No. 689265-89-2

4-({[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)cyclohexyl]methyl}amino)-1,2-dihydroquinazoline-2-thione

Cat. No. B6578490
CAS RN: 689265-89-2
M. Wt: 458.6 g/mol
InChI Key: GWLJAJYLBMMAOO-UHFFFAOYSA-N
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Description

The compound “4-({[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)cyclohexyl]methyl}amino)-1,2-dihydroquinazoline-2-thione” is a complex organic molecule. It contains a tetrahydropyridine moiety, which is of interest as it is a precursor to the neurotoxin MPP+, causing permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain .


Chemical Reactions Analysis

The compound contains a tetrahydropyridine moiety, which is known to be metabolically activated to 1-methyl-4-phenyl-2,3-dihydropyridinium and 1-methyl-4-phenylpyridinium ions (MPDP+ and MPP+, respectively) by desaturation reactions .

Mechanism of Action

The tetrahydropyridine moiety in the compound is of interest as a precursor to the neurotoxin MPP+, which causes permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain .

Safety and Hazards

Exposure to compounds containing a tetrahydropyridine moiety, such as MPTP, is known to be hazardous. They can cause irreversible clinical, chemical, and pathological alterations that mimic those found in Parkinson’s disease .

properties

IUPAC Name

(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-[4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4OS/c32-26(31-16-14-21(15-17-31)20-6-2-1-3-7-20)22-12-10-19(11-13-22)18-28-25-23-8-4-5-9-24(23)29-27(33)30-25/h1-9,14,19,22H,10-13,15-18H2,(H2,28,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLJAJYLBMMAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)N4CCC(=CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-phenyl-5,6-dihydropyridin-1(2H)-yl)(4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexyl)methanone

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